1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
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Description
Molecular Structure Analysis
The molecular formula of CBT is C8H12S2 . The molecular weight is 172.311 . The IUPAC Standard InChI is InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 .Chemical Reactions Analysis
In organic synthesis, CBT has been used as a sulfur source in the formation of C-S bonds. It has also been used as a building block for the synthesis of novel sulfur-containing compounds. In material science, CBT has been used as a ligand in the preparation of metal complexes with potential applications in catalysis and optoelectronics.Physical and Chemical Properties Analysis
The molecular weight of CBT is 140.1797 . The boiling point under reduced pressure is 400.2 K .Safety and Hazards
When handling CBT, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXVCQHNIQHNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(C1=S)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144195 |
Source
|
Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10181-56-3 |
Source
|
Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC361243 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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